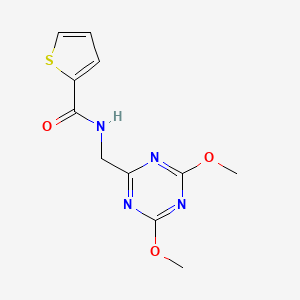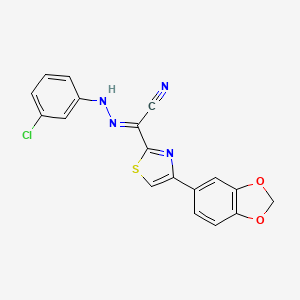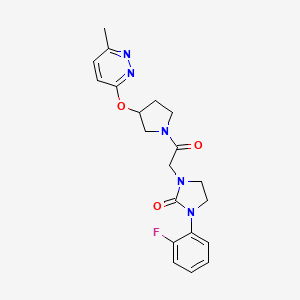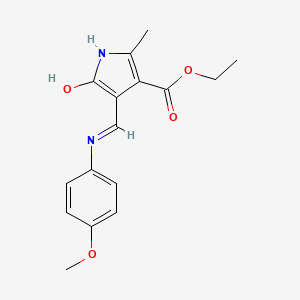
N-((4,6-dimetoxi-1,3,5-triazin-2-il)metil)tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a chemical entity that appears to be related to a class of compounds that are characterized by the presence of a triazine ring and a thiophene moiety. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of structurally related compounds are discussed, which can provide insights into the chemistry of the compound .
Synthesis Analysis
The synthesis of related compounds, such as N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, involves the formation of a thiourea derivative followed by complexation with various metal ions . The synthesis typically requires the use of solvents like dimethylformamide and involves steps such as elemental analysis, FT-IR, 1H-NMR, and HR-MS methods for characterization. The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide would likely follow a similar pathway, with the appropriate starting materials and reaction conditions tailored to introduce the dimethoxytriazine group to the thiophene-2-carboxamide moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction . These compounds crystallize in the monoclinic crystal system and have specific space groups and cell dimensions. For the compound of interest, a similar analysis would be expected to reveal its precise molecular geometry, including bond lengths, angles, and conformational details.
Chemical Reactions Analysis
The related compounds exhibit interesting reactivity, such as the ANRORC rearrangement observed in the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea . This type of reactivity suggests that N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide could also undergo unique chemical transformations, potentially leading to the formation of novel heterocyclic structures or the introduction of additional functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various assays. For instance, the antioxidant activity of metal complexes derived from these compounds has been measured using DPPH and ABTS assays, and their anticancer activity has been evaluated using the MTT assay in MCF-7 breast cancer cells . The molecular orbitals of the ligands have also been calculated to gain insight into their electronic structure. Similar studies on N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide would likely reveal its reactivity, stability, and potential biological activities.
Aplicaciones Científicas De Investigación
- Beneficios: DMTMM mejora eficazmente la absorción de humedad, la permeabilidad al vapor de agua y la resistencia al aceite, mientras que mantiene una buena biodegradabilidad. Se obtuvieron resultados óptimos con 5% en peso de DMTMM y 50% en peso de glicerol .
- Importancia: Esta modificación optimiza la inyectabilidad de HA y su idoneidad para la fabricación aditiva .
- Ejemplo: El acoplamiento de CDMT con N-metilmorfolina en tetrahidrofurano conduce a la síntesis de cloruro de 4-(4,6-dimetoxi-1,3,5-triazin-2-il)-4-metilmorfolinio .
- Aplicación: La 2-cloro-4,6-dimetoxi-1,3,5-triazina (CDMT) sirve como un reactivo eficiente para la síntesis en un solo paso de 2-azetidinonas a partir de iminas y ácidos carboxílicos en condiciones suaves .
Agente de entrecruzamiento para películas de carboximetilcelulosa en envases de alimentos
Síntesis de 2-azetidinonas
Agente de acoplamiento de péptidos para la purificación de péptidos
Síntesis eficiente de 2-azetidinonas
Películas biobasadas que bloquean los rayos UV
Mecanismo De Acción
Target of Action
The primary target of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide interacts with its targets by forming an active ester. The carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathway affected by N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is the amide coupling pathway . This pathway involves the activation of carboxylic acids and their subsequent reaction with amines to form amides . The compound can also be used to synthesize other carboxylic functional groups such as esters and anhydrides .
Pharmacokinetics
It is known that the by-product of the reaction with this compound is highly water-soluble and can be easily removed from the main reaction product .
Result of Action
The result of the action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is the formation of amides from the corresponding carboxylic acid and amine . This compound has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines .
Action Environment
The action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide can be influenced by environmental factors such as the presence of water and the type of solvent used. For instance, the compound can mediate amidation reactions in alcohol and aqueous solutions . Furthermore, the reaction with this compound can proceed effectively in tetrahydrofuran (THF) to give the corresponding amides in good yields .
Propiedades
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-17-10-13-8(14-11(15-10)18-2)6-12-9(16)7-4-3-5-19-7/h3-5H,6H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFPZXUDEBRSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B2520601.png)
![4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2520602.png)

![4,N-Dimethyl-N-[4-oxo-4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-benzenesulfonamide](/img/structure/B2520605.png)
![3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2520606.png)

![1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2520611.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2520615.png)
![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2520616.png)


![2-({4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520621.png)